2-Amino-4-methylbenzenethiol hydrochloride is an organic compound with the molecular formula . It features an amino group (-NH2) and a thiol group (-SH) attached to a methyl-substituted benzene ring. This compound is characterized by its white crystalline form and is soluble in water due to the presence of the hydrochloride salt. The compound is notable for its reactivity, particularly in nucleophilic substitution and oxidation reactions, making it a versatile building block in organic synthesis.
Research indicates that 2-Amino-4-methylbenzenethiol hydrochloride exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with metal ions and other electrophilic species through its amino and thiol groups, which may influence enzyme activity and protein interactions. Studies suggest that it could serve as a candidate for drug development targeting specific biological pathways.
The synthesis of 2-Amino-4-methylbenzenethiol hydrochloride can be achieved through various methods:
Industrial synthesis typically employs large-scale methods involving the Herz reaction or thiocyanogenation, followed by purification processes to achieve high-purity yields of 2-Amino-4-methylbenzenethiol hydrochloride.
2-Amino-4-methylbenzenethiol hydrochloride finds applications across various fields:
The compound's interactions with biomolecules are significant in understanding its biological activity. It can form covalent bonds with active site cysteine residues in enzymes, potentially altering their activity. Additionally, it may influence gene expression by modifying the redox state of transcription factors, thereby affecting their ability to regulate gene transcription. Ongoing research aims to elucidate the specific molecular targets and pathways involved in these interactions.
Several compounds share structural similarities with 2-Amino-4-methylbenzenethiol hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-chlorobenzenethiol | Chlorine substituent on benzene ring | Exhibits different reactivity due to electronegative chlorine. |
| 2-Amino-4-(trifluoromethyl)benzenethiol | Trifluoromethyl group on benzene ring | Increased lipophilicity and potential for unique biological interactions. |
| 2-Aminobenzenethiol | Lacks methyl substitution | Simpler structure may lead to different reactivity patterns. |
These compounds differ primarily in their substituents on the benzene ring, which significantly influences their chemical reactivity and biological activity. The presence of different functional groups alters their interaction with biological systems, making each compound unique in its potential applications and effects.
2-Amino-4-methylbenzenethiol hydrochloride belongs to the benzenethiol family, characterized by a benzene ring substituted with a thiol (-SH) group, an amine (-NH$$2$$) group, and a methyl (-CH$$3$$) group. Its IUPAC name, 2-amino-4-methylbenzenethiol hydrochloride, reflects the positions of these substituents on the aromatic ring. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents.
Key structural properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}7\text{H}{10}\text{ClNS} $$ | |
| Molecular weight | 175.68 g/mol | |
| Exact mass | 175.022 g/mol | |
| Polar surface area | 64.82 Ų | |
| LogP | 3.25 |
The compound’s SMILES notation, $$ \text{C1=CC(=C(C=C1C)S)N.Cl} $$, highlights the methyl group at position 4, the amine at position 2, and the thiol at position 1. This arrangement creates a planar aromatic system with moderate lipophilicity, as indicated by the LogP value.
The synthesis of aminobenzenethiol derivatives emerged in the mid-20th century alongside advancements in sulfur-containing heterocycles. Early methods for related compounds, such as 4-methyl-2-aminobenzothiazole, involved chlorination of o-tolylthiourea in methylene chloride followed by alkaline hydrolysis. These protocols laid the groundwork for modern approaches to benzenethiol hydrochlorides.
A pivotal innovation was the use of chlorine as a ring-closing reagent without catalysts, which minimized side reactions like chlorination of the aromatic ring. This method, while initially applied to benzothiazoles, indirectly influenced strategies for synthesizing 2-amino-4-methylbenzenethiol hydrochloride by demonstrating the feasibility of controlled thiolate intermediate formation.
Positional isomerism significantly impacts the physicochemical properties of aminomethylbenzenethiols. For example, 2-amino-5-methylbenzenethiol (CAS 31183-81-0) exhibits distinct $$ ^1\text{H} $$-NMR signals compared to the 4-methyl isomer, with aromatic proton shifts at δ 6.92 ppm for the 5-methyl derivative. Such differences arise from variations in electronic effects:
The table below contrasts key features of selected isomers:
The trifluoromethyl derivative (CAS 19406-49-6) further illustrates how electronegative substituents enhance acidity at the thiol group, with a pKa reduction of ~2 units compared to methyl-substituted analogs. These structural nuances underscore the importance of substitution patterns in tailoring reactivity for applications ranging from catalysis to pharmaceutical intermediates.